1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the azetidine ring: The azetidine ring can be formed through cyclization of appropriate intermediates.
Coupling of the azetidine and pyrimidine rings:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.
Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-phenylpyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide
- 1-(6-phenylpyrimidin-4-yl)-N-(2-methylphenyl)azetidine-3-carboxamide
- 1-(6-phenylpyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide
Uniqueness
1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-21(23,24)16-8-4-5-9-17(16)27-20(29)15-11-28(12-15)19-10-18(25-13-26-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMMGDZVQAXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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